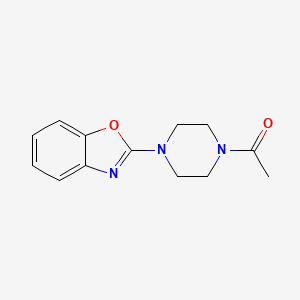

![molecular formula C18H13F2N3O B5549062 N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide and related compounds often involves complex organic reactions. While specific synthesis details for this compound were not directly found, the general approach to synthesizing nicotinamide derivatives typically involves coupling reactions, where aromatic halides react with nicotinamide under conditions that facilitate the formation of the desired amide bond (Reddy, Prajapti, & Ranjan, 2018). These methodologies highlight the intricate balance between reactivity and selectivity needed to achieve the desired product.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide, is characterized by the presence of a nicotinamide core attached to aromatic groups substituted with halogens such as fluorine. These structures can exhibit planarity and demonstrate interesting electronic properties due to the electron-withdrawing effects of the fluorine atoms. Such structural characteristics are crucial for the potential biological activity of these compounds. The structural analysis often involves X-ray crystallography or NMR techniques to elucidate the precise arrangement of atoms and the conformation of the molecule (Jethmalani et al., 1996).

Scientific Research Applications

Neuroprotective Effects and Cognitive Function

Nicotinamide, a derivative of nicotinic acid, has been extensively studied for its neuroprotective effects and potential benefits in enhancing cognitive function. Research suggests that nicotinamide plays a crucial role in cellular metabolism and energy production, which are vital for maintaining neuronal health and function. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for energy metabolism and cellular repair mechanisms. Studies indicate that nicotinamide supplementation may offer protective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's, by supporting neuronal health and reducing inflammation and oxidative stress within the brain (Rennie et al., 2015).

Antioxidant and Anti-inflammatory Properties

Nicotinamide exhibits significant antioxidant and anti-inflammatory properties, which are beneficial in various pathological conditions, including metabolic and neurodegenerative diseases. Its role as an antioxidant helps in mitigating oxidative stress, a common pathway in the development of chronic diseases. Furthermore, nicotinamide's anti-inflammatory effects contribute to its protective mechanisms, supporting cellular integrity and function (Hwang & Song, 2020).

Role in Metabolic Regulation

Nicotinamide plays a vital role in metabolic regulation, particularly in the context of glucose metabolism and insulin sensitivity. Its involvement in the synthesis of NAD+ directly impacts cellular energy metabolism, influencing the body's ability to manage glucose levels effectively. This aspect of nicotinamide's function has implications for research into metabolic diseases, including diabetes and obesity, where dysregulated energy metabolism is a key feature (Elhassan et al., 2017).

Potential in Cancer Therapy

Nicotinamide has been explored for its potential therapeutic benefits in cancer therapy. Its role in DNA repair and maintenance of genomic stability is of particular interest, as these are critical factors in cancer development and progression. Additionally, nicotinamide's ability to modulate inflammation and oxidative stress, along with its impact on cellular metabolism, presents a multifaceted approach to cancer therapy, supporting the rationale for its inclusion in anticancer research (Jain et al., 2020).

Influence on Cellular Signaling and Epigenetics

Emerging research indicates that nicotinamide influences cellular signaling pathways and epigenetic mechanisms, highlighting its potential impact beyond traditional metabolic roles. These effects include modulation of sirtuin activity, which plays a role in aging and cellular stress responses, and impacts on DNA methylation patterns, suggesting that nicotinamide may have broader implications for gene expression and cellular function (Roberti et al., 2021).

properties

IUPAC Name |

2-(4-fluoroanilino)-N-(3-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-12-6-8-14(9-7-12)22-17-16(5-2-10-21-17)18(24)23-15-4-1-3-13(20)11-15/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZUZYGLURKKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluoroanilino)-N-(3-fluorophenyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)